molecular formula C17H15N3O2S B5569183 3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5569183
M. Wt: 325.4 g/mol
InChI Key: YCOPFXDJNALDLX-GIJQJNRQSA-N
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Description

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a hydroxyiminomethyl group, a methylphenylsulfanyl group, and a pyrido[1,2-a]pyrimidin-4-one core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of pyrimidine derivatives, methylphenylsulfanyl compounds, and hydroxyiminomethyl precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]-7-methyl-2-(4-methylphenyl)sulfanylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-3-6-13(7-4-11)23-16-14(9-18-22)17(21)20-10-12(2)5-8-15(20)19-16/h3-10,22H,1-2H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOPFXDJNALDLX-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)N3C=C(C=CC3=N2)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C(=O)N3C=C(C=CC3=N2)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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